Cas no 2138149-78-5 (2-Propynoic acid, 3-(4,5-dimethyl-2-furanyl)-, methyl ester)

2-Propynoic acid, 3-(4,5-dimethyl-2-furanyl)-, methyl ester 化学的及び物理的性質
名前と識別子
-
- 2-Propynoic acid, 3-(4,5-dimethyl-2-furanyl)-, methyl ester
-
- インチ: 1S/C10H10O3/c1-7-6-9(13-8(7)2)4-5-10(11)12-3/h6H,1-3H3
- InChIKey: WCCBVFCOJNOPCH-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C#CC1=CC(C)=C(C)O1
2-Propynoic acid, 3-(4,5-dimethyl-2-furanyl)-, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-787270-10.0g |
methyl 3-(4,5-dimethylfuran-2-yl)prop-2-ynoate |
2138149-78-5 | 95% | 10.0g |
$3929.0 | 2024-05-22 | |
Enamine | EN300-787270-0.5g |
methyl 3-(4,5-dimethylfuran-2-yl)prop-2-ynoate |
2138149-78-5 | 95% | 0.5g |
$877.0 | 2024-05-22 | |
Enamine | EN300-787270-1.0g |
methyl 3-(4,5-dimethylfuran-2-yl)prop-2-ynoate |
2138149-78-5 | 95% | 1.0g |
$914.0 | 2024-05-22 | |
Enamine | EN300-787270-5.0g |
methyl 3-(4,5-dimethylfuran-2-yl)prop-2-ynoate |
2138149-78-5 | 95% | 5.0g |
$2650.0 | 2024-05-22 | |
Enamine | EN300-787270-2.5g |
methyl 3-(4,5-dimethylfuran-2-yl)prop-2-ynoate |
2138149-78-5 | 95% | 2.5g |
$1791.0 | 2024-05-22 | |
Enamine | EN300-787270-0.25g |
methyl 3-(4,5-dimethylfuran-2-yl)prop-2-ynoate |
2138149-78-5 | 95% | 0.25g |
$840.0 | 2024-05-22 | |
Enamine | EN300-787270-0.1g |
methyl 3-(4,5-dimethylfuran-2-yl)prop-2-ynoate |
2138149-78-5 | 95% | 0.1g |
$804.0 | 2024-05-22 | |
Enamine | EN300-787270-0.05g |
methyl 3-(4,5-dimethylfuran-2-yl)prop-2-ynoate |
2138149-78-5 | 95% | 0.05g |
$768.0 | 2024-05-22 |
2-Propynoic acid, 3-(4,5-dimethyl-2-furanyl)-, methyl ester 関連文献
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
2-Propynoic acid, 3-(4,5-dimethyl-2-furanyl)-, methyl esterに関する追加情報
Professional Introduction to 2-Propynoic acid, 3-(4,5-dimethyl-2-furanyl)-, methyl ester (CAS No. 2138149-78-5)
2-Propynoic acid, 3-(4,5-dimethyl-2-furanyl)-, methyl ester, identified by the CAS number 2138149-78-5, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules known for their diverse biological activities and potential applications in drug development. The unique structural features of this ester derivative, particularly its furanyl and propynoic acid moieties, make it a promising candidate for further investigation in various therapeutic contexts.
The molecular structure of 2-propynoic acid, 3-(4,5-dimethyl-2-furanyl)-, methyl ester consists of a propynoic acid backbone substituted with a 4,5-dimethyl-2-furanyl group at the third position. This configuration imparts distinct chemical properties that could be exploited for medicinal chemistry applications. The presence of the furanyl ring suggests potential interactions with biological targets such as enzymes and receptors, which are critical for drug efficacy. Additionally, the dimethyl substitution on the furanyl ring may influence the compound's solubility and metabolic stability, making it an intriguing subject for pharmacokinetic studies.
In recent years, there has been growing interest in exploring the pharmacological potential of furan derivatives due to their ability to modulate various biological pathways. Research has indicated that compounds containing furanyl moieties often exhibit inhibitory effects on enzymes involved in inflammation and oxidative stress. For instance, studies have shown that certain furan-based compounds can inhibit lipoxygenase and cyclooxygenase enzymes, which are key players in the inflammatory response. The compound 2-propynoic acid, 3-(4,5-dimethyl-2-furanyl)-, methyl ester may share similar properties, making it a valuable asset in the search for novel anti-inflammatory agents.
The ester functional group in 2-propynoic acid, 3-(4,5-dimethyl-2-furanyl)-, methyl ester also contributes to its chemical versatility. Ester derivatives are known for their ability to enhance bioavailability and improve membrane permeability when used as drug candidates. This characteristic is particularly important in oral drug formulations where efficient absorption is crucial. Furthermore, the propynoic acid moiety can serve as a scaffold for further chemical modifications, allowing researchers to tailor the compound's properties to specific therapeutic needs.
Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SAR) in drug design. The unique structural features of 2-propynoic acid, 3-(4,5-dimethyl-2-furanyl)-, methyl ester, including its furanyl ring and propynoic acid side chain, provide a rich framework for SAR studies. By systematically modifying these structural elements, scientists can gain insights into how different chemical groups influence biological activity. Such studies are essential for optimizing drug candidates and improving their therapeutic efficacy.
The synthesis of 2-propynoic acid, 3-(4,5-dimethyl-2-furanyl)-, methyl ester presents an interesting challenge due to its complex structural requirements. Advanced synthetic methodologies are required to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and organometallic chemistry have been employed to construct the furanyl and propynoic acid moieties efficiently. These synthetic strategies not only highlight the compound's complexity but also demonstrate the cutting-edge approaches used in modern organic synthesis.
The potential applications of 2-propynoic acid, 3-(4,5-dimethyl-2-furanyl)-, methyl ester extend beyond anti-inflammatory therapies. Preliminary studies suggest that this compound may exhibit antimicrobial properties due to its ability to interfere with bacterial cell wall synthesis. Additionally, its structural similarity to known bioactive molecules makes it a candidate for further exploration in areas such as cancer chemoprevention and neuroprotection. The multifaceted pharmacological potential of this compound underscores its importance as a research tool in medicinal chemistry.
In conclusion,2-propynoic acid,3-(4,5-dimethyl-2-furanyl)-,methyl ester(CAS No:2138149-78-5) is a structurally unique compound with significant promise in pharmaceutical research。Its furanyl and propynoic acid moieties offer opportunities for modulating various biological pathways,making it a valuable candidate for further investigation。Advances in synthetic chemistry and pharmacological studies continue to enhance our understanding of this compound's potential applications,highlighting its importance as a tool in drug development。
2138149-78-5 (2-Propynoic acid, 3-(4,5-dimethyl-2-furanyl)-, methyl ester) 関連製品
- 1344368-41-7(4-(1-ethyl-1H-pyrazol-5-yl)methylpiperidine)
- 1602660-35-4(1-chloro-3-{(2-iodocyclohexyl)oxymethyl}benzene)
- 485402-39-9(2-methyl-4,5,6,7-tetrahydro-3H-imidazo4,5-cpyridine dihydrochloride)
- 1805330-85-1(4-Amino-2-chloro-6-(difluoromethyl)pyridine-3-acetic acid)
- 1514227-80-5((1,3-thiazol-2-yl)methanesulfonamide)
- 2227762-09-4(rac-(1R,2S)-2-(4,4-dimethylpent-2-yn-1-yl)cyclopentan-1-ol)
- 2171689-79-3(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)butanamidoacetic acid)
- 1269052-83-6([3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride)
- 2413878-82-5(4-Bromo-3-ethynyl-1-methylpyrazole)
- 1481952-45-7(1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol)



